Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

This is Prednisolone EP Impurity I (CAS 13479-38-4), a certified reference material for HPLC method validation. Structurally defined by a 1,4-diene system and the absence of the 17α-hydroxyl group, it provides exact retention time matching for ICH Q2(R1) compliance. The CRM's ISO 17034 traceability ensures seamless method transfer and reliable ANDA impurity quantification. Supplied with comprehensive characterization data for regulatory submission.

Molecular Formula C₂₁H₂₀D₈O₄
Molecular Weight 344.4 g/mol
CAS No. 13479-38-4
Cat. No. B042441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
CAS13479-38-4
Synonyms1,2-Didehydrocorticosterone;  1-Dehydrocorticosterone;  11β,21-Dihydroxypregna-1,4-diene-3,20-dione;  17-Deoxyprednisolone;  Δ1-Corticosterone; 
Molecular FormulaC₂₁H₂₀D₈O₄
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,14-17,19,22,24H,3-6,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1
InChIKeyZFQSDPPADTWKDI-HJTSIMOOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)- (CAS 13479-38-4): A Critical Analytical Reference Standard for Prednisolone Compliance


Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, commonly known as 17‑deoxyprednisolone or 1,2‑didehydrocorticosterone, is a synthetic glucocorticoid derivative that lacks the 17α‑hydroxyl group present in prednisolone [1]. It is officially designated as Prednisolone EP Impurity I in the European Pharmacopoeia and serves as a specified impurity in quality control and stability studies of prednisolone drug substances [2]. The compound is supplied as a certified reference material (CRM) with defined purity, traceability to pharmacopoeial standards, and comprehensive characterization data, making it an essential tool for analytical method development, validation, and regulatory submission .

Why Substituting CAS 13479-38-4 with Another Prednisolone Impurity or Steroid Derivative Compromises Analytical Accuracy


In pharmaceutical quality control, each specified impurity possesses a unique chemical identity, retention time, and regulatory acceptance criterion [1]. Prednisolone EP Impurity I (CAS 13479-38-4) is structurally defined by the absence of the 17α‑hydroxyl group and the presence of a conjugated 1,4‑diene system in the A‑ring, which directly influences its chromatographic behavior and detector response [2]. Using an alternative impurity standard—such as Prednisolone EP Impurity J (CAS 1807‑14‑3) or Impurity K (CAS 51333‑05‑2)—would yield incorrect retention time matching, flawed system suitability tests, and non‑compliant quantification of the specific degradation product [3]. Moreover, the compound's distinct physicochemical properties, including a melting point of 214–216 °C and limited solubility in DMSO and methanol, necessitate precise handling and storage conditions that differ from those of the parent drug and other impurities, further prohibiting generic substitution .

Quantitative Differentiation of CAS 13479-38-4: Head‑to‑Head Comparisons with Prednisolone, Hydrocortisone, and Alternative Impurity Standards


Regulatory Designation as EP‑Specified Impurity with Defined Acceptance Limit

CAS 13479-38-4 is explicitly named Prednisolone EP Impurity I in the European Pharmacopoeia monograph for prednisolone [1]. In contrast, alternative impurities such as Prednisolone EP Impurity J (CAS 1807‑14‑3) and Impurity K (CAS 51333‑05‑2) are separate specified impurities with distinct acceptance criteria . The USP monograph for prednisolone mandates that any individual unspecified impurity does not exceed 0.5%, while total impurities are limited to 2.0%, underscoring the requirement for accurate quantification of this specific impurity [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Melting Point Differentiation for Identity Confirmation

The melting point of CAS 13479-38-4 is 214–216 °C, which is significantly lower than that of prednisolone (approximately 235 °C) and hydrocortisone (approximately 220 °C) . This quantitative difference provides a simple, orthogonal identity test to distinguish this impurity from the parent drug and from other glucocorticoid derivatives during receipt verification and method development [1].

Physicochemical Characterization Identity Testing Pharmaceutical QC

Reduced Glucocorticoid Activity and Systemic Side‑Effect Profile

In the cotton pellet granuloma bioassay, the 17‑deoxy analogue of methyl 11β,21‑dihydroxy‑3,20‑dioxo‑pregna‑1,4‑diene‑16α‑carboxylate (DeoxyP16CM)—a compound that shares the same 17‑deoxy structural feature as CAS 13479-38-4—retained only one‑half the local anti‑inflammatory activity of prednisolone [1]. Importantly, DeoxyP16CM exhibited no significant thymolytic activity, whereas prednisolone caused 47% thymic involution at its equiactive dose [2]. This dissociation of local anti‑inflammatory efficacy from systemic immunosuppressive effects is a direct consequence of the missing 17α‑hydroxyl group and informs the use of CAS 13479-38-4 as a low‑activity impurity standard that does not confound bioanalytical assays.

Structure‑Activity Relationship Glucocorticoid Pharmacology Antedrug Design

Certified Reference Material (CRM) with ISO 17034 Traceability

CAS 13479-38-4 is available as a pharmaceutical secondary standard CRM that is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This CRM offers multi‑traceability to both USP and EP primary standards, ensuring that its assigned purity value (≥95% by HPLC) is directly linked to the international system of units . In contrast, generic chemical supply houses often provide compounds with a certificate of analysis that lacks formal metrological traceability and may not meet the stringent requirements of regulatory authorities [1].

Analytical Quality Assurance Method Validation Regulatory Submission

Chromatographic Retention Behavior Distinct from Parent Drug and Other Impurities

Reversed‑phase HPLC analysis demonstrates that CAS 13479-38-4 elutes at a retention time that is clearly separated from prednisolone and from other EP‑specified impurities [1]. The USP monograph for prednisolone prescribes a relative retention time of approximately 0.9 for Impurity I relative to the prednisolone peak, whereas Impurity J exhibits a relative retention time of approximately 1.2 under the same chromatographic conditions [2]. This distinct elution profile is essential for accurate peak identification, system suitability testing, and quantitative impurity determination.

HPLC Method Development Impurity Profiling System Suitability

High‑Value Application Scenarios for CAS 13479-38-4 Based on Quantifiable Differentiation


Regulatory Impurity Profiling and Method Validation for Prednisolone Drug Substance

In pharmaceutical quality control laboratories, CAS 13479-38-4 is employed as the primary reference standard for the identification and quantification of Prednisolone EP Impurity I [1]. The compound's certified purity (≥95% by HPLC) and ISO 17034 traceability ensure that HPLC methods developed for impurity profiling meet the specificity, linearity, and accuracy requirements of ICH Q2(R1) . Its distinct relative retention time of approximately 0.9 relative to prednisolone enables robust system suitability testing and facilitates compliance with EP and USP monographs, which specify a limit of 0.5% for any individual unspecified impurity [2].

Stability‑Indicating Method Development for Forced Degradation Studies

During forced degradation studies of prednisolone formulations, CAS 13479-38-4 is used as a marker compound to assess the formation of the 17‑deoxy degradation product under stress conditions such as heat, light, and oxidation [1]. The impurity's well‑characterized physicochemical properties—including a melting point of 214–216 °C and limited solubility in DMSO—guide the selection of appropriate sample preparation and chromatographic conditions . Its reduced glucocorticoid activity, inferred from DeoxyP16CM data showing only one‑half the potency of prednisolone, minimizes the risk of confounding biological activity in cell‑based assays used to confirm degradation product safety [2].

Analytical Method Transfer and Cross‑Site Harmonization

For contract research organizations (CROs) and multinational pharmaceutical companies, the use of an ISO 17034‑certified CRM of CAS 13479-38-4 facilitates seamless method transfer between sites and reduces inter‑laboratory variability [1]. The CRM's multi‑traceability to USP and EP primary standards provides a common reference point that harmonizes system suitability criteria, retention time windows, and impurity quantitation across different HPLC instruments and laboratories . This standardization is critical for meeting regulatory expectations and for the successful filing of Abbreviated New Drug Applications (ANDAs) [2].

Pharmacological Studies of 17‑Deoxy Glucocorticoid Derivatives

In academic and industrial research settings, CAS 13479-38-4 serves as a key structural scaffold for the synthesis of novel antedrugs—glucocorticoid derivatives designed to exhibit high local anti‑inflammatory activity with minimal systemic side effects [1]. The 17‑deoxy feature of this compound has been shown, in closely related analogs, to reduce thymolytic activity and preserve local efficacy, as demonstrated by the 50% retention of anti‑inflammatory potency in the cotton pellet granuloma assay compared to prednisolone . This quantitative structure‑activity relationship informs the rational design of safer topical corticosteroids and provides a benchmark for evaluating new chemical entities [2].

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